4-(4-Cyanophenyl)-3-fluorophenol
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Overview
Description
4-(4-Cyanophenyl)-3-fluorophenol is an organic compound characterized by the presence of a cyanophenyl group and a fluorophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Cyanophenyl)-3-fluorophenol can be synthesized through several methods:
Reaction of 4-bromophenol with copper(I) cyanide: This method involves the substitution of the bromine atom with a cyano group.
Ammoxidation of p-cresol: This process involves the oxidation of p-cresol in the presence of ammonia to introduce the cyano group.
Reaction of 4-chlorobenzonitrile with sodium methoxide: This method involves the substitution of the chlorine atom with a methoxy group, followed by further reactions to introduce the fluorophenol group.
Catalyzed gas phase reaction of ethyl 4-hydroxybenzoate with ammonia: This method involves the reaction of ethyl 4-hydroxybenzoate with ammonia in the gas phase to introduce the cyano group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and fluorophenols.
Scientific Research Applications
4-(4-Cyanophenyl)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)-3-fluorophenol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the fluorophenol group can engage in aromatic stacking and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylacetic acid: Similar in structure but with an acetic acid group instead of a fluorophenol group.
4-Cyanobenzyl ethanethioate: Contains a cyanobenzyl group and an ethanethioate group.
4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline: A more complex structure with two cyanobiphenyl groups and a phenanthroline core .
Uniqueness
4-(4-Cyanophenyl)-3-fluorophenol is unique due to the combination of the cyano group and the fluorophenol group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDLFMROAZEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571797 |
Source
|
Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119233-32-8 |
Source
|
Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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